

# Application Notes and Protocols for Aquaporin-4 (AQP4) Antibody in Immunocytochemistry

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## Compound of Interest

Compound Name: AAP4

Cat. No.: B15564217

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**A Note on Antibody Specificity:** The user request specified "AAP4" antibody. Initial research indicates a potential ambiguity, with strong evidence suggesting the intended target is Aquaporin-4 (AQP4), a well-researched protein with established immunocytochemistry protocols. This document will focus on AQP4. Researchers should always verify the specificity of their antibody and intended target.

## Introduction to Aquaporin-4 (AQP4)

Aquaporin-4 (AQP4) is the most abundant water channel protein in the central nervous system (CNS), predominantly found in astrocytes. It plays a critical role in maintaining water balance in the brain, and its dysregulation is implicated in various neurological conditions, including neuromyelitis optica (NMO), brain edema, and spinal cord injury. In the CNS, AQP4 is concentrated in the endfeet of astrocytes at the blood-brain barrier and is involved in processes such as waste clearance through the glymphatic system and potassium homeostasis.

## Application: Immunocytochemistry

Immunocytochemistry (ICC) is a powerful technique used to visualize the localization of AQP4 within cells. This method utilizes antibodies that specifically bind to AQP4, allowing for its detection and subcellular localization analysis through fluorescence microscopy.

## Quantitative Data Summary

The following table summarizes typical starting concentrations and conditions for AQP4 immunocytochemistry based on commercially available antibodies and general protocols. Optimization is highly recommended for specific cell lines and experimental conditions.

Parameter	Condition	Concentration/Time	Notes
Primary Antibody	Rabbit anti-AQP4	1-2 µg/mL	Optimization is crucial for optimal signal-to-noise ratio.
Mouse anti-AQP4	5-30 µg/mL	Formalin-fixed cells.	
Secondary Antibody	Fluorochrome-conjugated	1-2 µg/mL	Dilution depends on the specific antibody and fluorophore.
Fixation	4% Paraformaldehyde	10 minutes at RT	A common starting point for fixation.
-20°C Methanol	10 minutes	Can be an alternative; permeabilization step is not required with methanol fixation.	
Permeabilization	0.1-0.5% Triton X-100	5-10 minutes at RT	Necessary for intracellular epitopes when using paraformaldehyde fixation.
Blocking	1-5% Normal Serum/BSA	1 hour at RT	Serum should be from the same species as the secondary antibody.
Primary Antibody Incubation	Overnight at 4°C	12-16 hours	Recommended for optimal binding.
1 hour at RT	1 hour	A shorter incubation option.	
Secondary Antibody Incubation	1 hour at RT	1 hour	Protect from light to prevent photobleaching of the fluorophore.

# Experimental Protocol: Immunocytochemistry for AQP4

This protocol provides a general workflow for staining AQP4 in cultured cells.

## Materials:

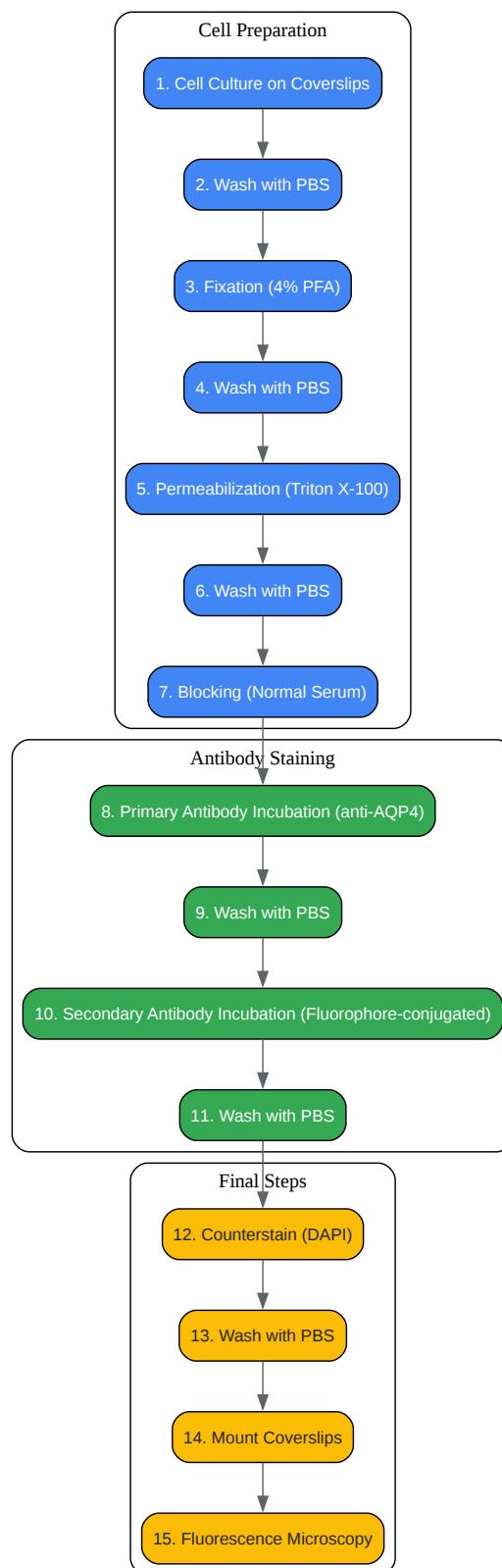
- Sterile glass coverslips
- Cell culture medium
- Phosphate-Buffered Saline (PBS)
- Fixation solution: 4% paraformaldehyde in PBS
- Permeabilization solution: 0.1% Triton X-100 in PBS
- Blocking solution: 5% normal goat serum in PBS
- Primary antibody: Rabbit anti-AQP4 antibody
- Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
- Nuclear counterstain (e.g., DAPI)
- Mounting medium

## Procedure:

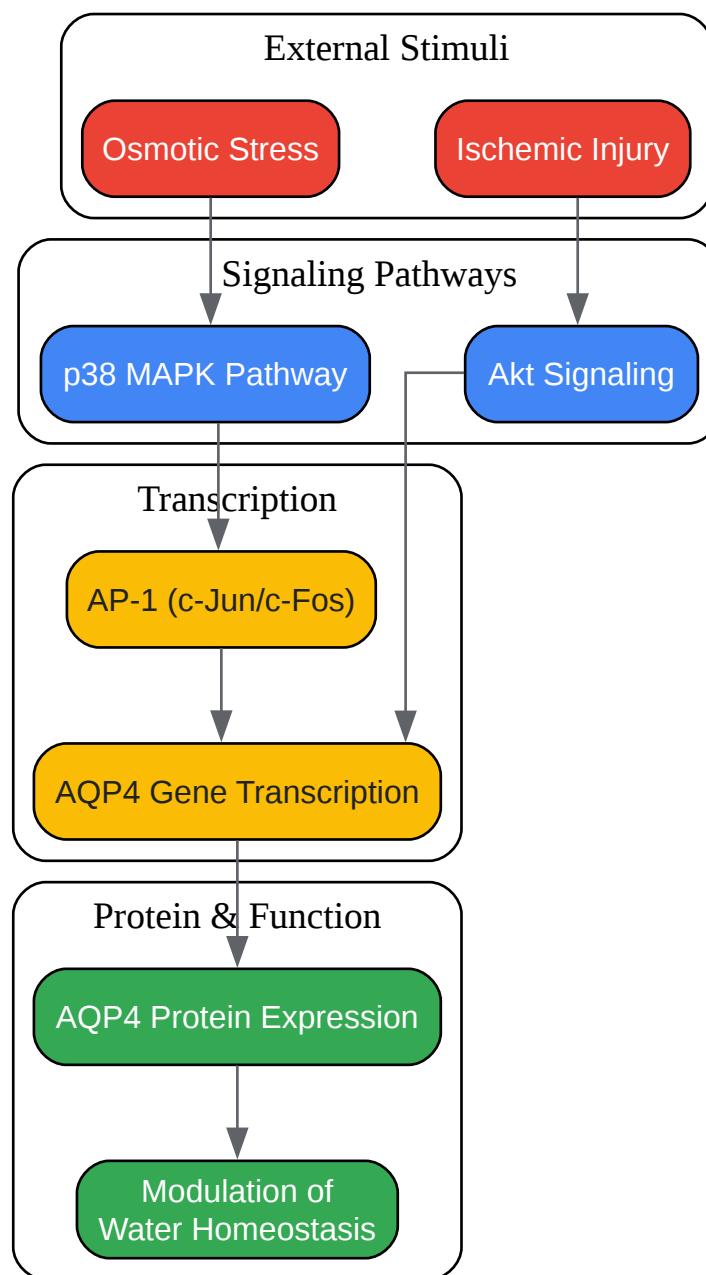
- Cell Culture: Seed cells on sterile glass coverslips in a culture dish and grow to the desired confluence.
- Washing: Gently wash the cells twice with PBS.
- Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.

- **Permeabilization:** Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing the antibody to access intracellular AQP4.
- **Washing:** Wash the cells three times with PBS for 5 minutes each.
- **Blocking:** Block non-specific antibody binding by incubating the cells in 5% normal goat serum in PBS for 1 hour at room temperature.
- **Primary Antibody Incubation:** Dilute the primary anti-AQP4 antibody to the desired concentration in the blocking solution. Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
- **Washing:** Wash the cells three times with PBS for 5 minutes each.
- **Secondary Antibody Incubation:** Dilute the fluorophore-conjugated secondary antibody in the blocking solution. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
- **Washing:** Wash the cells three times with PBS for 5 minutes each, protected from light.
- **Counterstaining:** If desired, incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.
- **Washing:** Wash the cells a final time with PBS.
- **Mounting:** Mount the coverslips onto microscope slides using an appropriate mounting medium.
- **Visualization:** Visualize the staining using a fluorescence microscope with the appropriate filters.

## Diagrams

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Caption: Immunocytochemistry workflow for AQP4 detection.



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Caption: Simplified AQP4 signaling in response to stress.

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